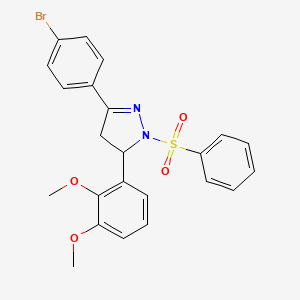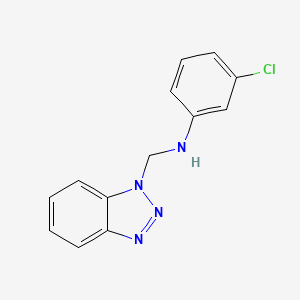![molecular formula C14H17NO4 B2901298 3-[(E)-1-(2,4-dimethoxyanilino)ethylidene]dihydro-2(3H)-furanone CAS No. 200932-30-5](/img/structure/B2901298.png)
3-[(E)-1-(2,4-dimethoxyanilino)ethylidene]dihydro-2(3H)-furanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
3-[(E)-1-(2,4-dimethoxyanilino)ethylidene]dihydro-2(3H)-furanone has been studied extensively for its biological and pharmacological activities. It has been shown to possess anti-bacterial, anti-fungal, and anti-inflammatory activities. It has also been studied for its potential applications in the treatment of cancer, diabetes, and other diseases. In addition, this compound has been studied for its potential use as an insecticide and for its ability to inhibit the growth of microorganisms.
作用机制
The exact mechanism of action of 3-[(E)-1-(2,4-dimethoxyanilino)ethylidene]dihydro-2(3H)-furanone is not yet fully understood. However, it is believed that the compound exerts its biological effects by interacting with various cellular targets, such as enzymes, receptors, and ion channels. It is also believed to modulate the activity of certain enzymes, such as cytochrome P450, which may play a role in its anti-bacterial and anti-fungal activities.
Biochemical and Physiological Effects
This compound has been shown to possess various biochemical and physiological effects. It has been shown to possess anti-bacterial, anti-fungal, and anti-inflammatory activities. It has also been studied for its potential use in the treatment of cancer, diabetes, and other diseases. Additionally, this compound has been shown to inhibit the growth of microorganisms, and to modulate the activity of certain enzymes, such as cytochrome P450.
实验室实验的优点和局限性
The main advantage of using 3-[(E)-1-(2,4-dimethoxyanilino)ethylidene]dihydro-2(3H)-furanone in laboratory experiments is that it is a relatively inexpensive compound that can be easily synthesized from readily available starting materials. Additionally, it is a stable compound that is not easily degraded in the presence of heat or light. However, one limitation of using this compound in laboratory experiments is that its exact mechanism of action is not yet fully understood, which may limit its potential applications.
未来方向
There are several potential future directions for research on 3-[(E)-1-(2,4-dimethoxyanilino)ethylidene]dihydro-2(3H)-furanone. These include further studies on its mechanism of action and its potential applications in the treatment of various diseases, as well as its potential use as an insecticide. Additionally, further studies on its ability to modulate the activity of certain enzymes, such as cytochrome P450, may lead to the development of new drugs and treatments. Additionally, further studies on its potential use as a starting material for the synthesis of various heterocyclic compounds may lead to the development of new compounds with potential applications in the fields of medicine and agriculture.
合成方法
3-[(E)-1-(2,4-dimethoxyanilino)ethylidene]dihydro-2(3H)-furanone can be synthesized from the reaction of 2,4-dimethoxyaniline and ethyl glyoxalate in the presence of a base, such as sodium hydroxide. The reaction proceeds through a series of steps, including the formation of a Schiff base intermediate, which then undergoes a cyclization reaction to form the desired product. The reaction is typically carried out in an organic solvent, such as dichloromethane, at room temperature.
属性
IUPAC Name |
(3E)-3-[1-(2,4-dimethoxyanilino)ethylidene]oxolan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-9(11-6-7-19-14(11)16)15-12-5-4-10(17-2)8-13(12)18-3/h4-5,8,15H,6-7H2,1-3H3/b11-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEYAAIKYGDGLNE-PKNBQFBNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1CCOC1=O)NC2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\1/CCOC1=O)/NC2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

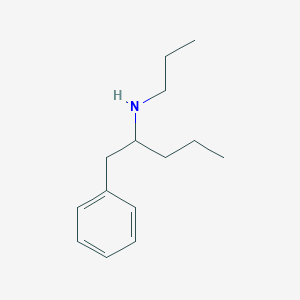
![6-fluoro-3-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)
![[2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]-N,N-dimethylmethanamine](/img/structure/B2901219.png)
![methyl 2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butanoate](/img/structure/B2901220.png)
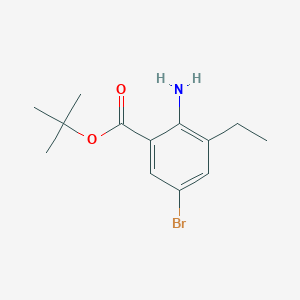
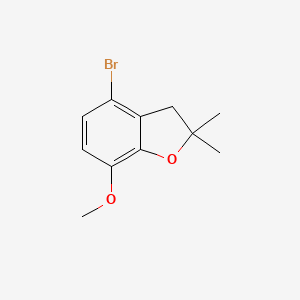
![3-cyclopentyl-N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)propanamide](/img/structure/B2901224.png)
![(E)-5-methyl-7-styryl-N-(o-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2901226.png)
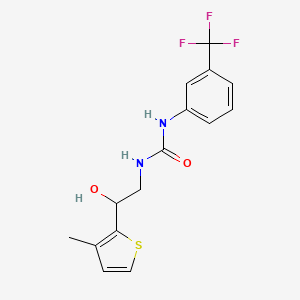
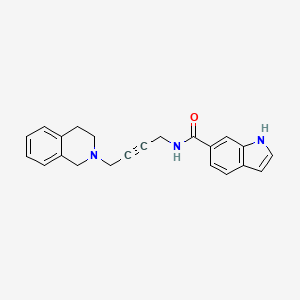
![3-[5-(2-Chlorophenyl)-2-furyl]acrylic acid](/img/structure/B2901233.png)
![2-(4-methylphenyl)-4-[(4-methylphenyl)sulfanyl]-5-morpholino-3(2H)-pyridazinone](/img/structure/B2901234.png)
